molecular formula C20H22N4O B2842342 N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide CAS No. 2319647-46-4

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide

Cat. No. B2842342
CAS RN: 2319647-46-4
M. Wt: 334.423
InChI Key: XLCLDEMLPVLENU-UHFFFAOYSA-N
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Description

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide, also known as MPB, is a chemical compound that has been studied for its potential use in scientific research. MPB is a novel and selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which has been implicated in a variety of cellular processes, including T-cell activation and inflammation.

Mechanism of Action

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide is a selective inhibitor of PKCθ, which is a member of the PKC family of serine/threonine protein kinases. PKCθ is primarily expressed in T-cells and plays a crucial role in T-cell activation and cytokine production. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide binds to the ATP-binding site of PKCθ and inhibits its activity, leading to a decrease in T-cell activation and cytokine production.
Biochemical and Physiological Effects:
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has been shown to inhibit T-cell activation and cytokine production in vitro and in vivo. In a study by Zanin-Zhorov et al. (2010), N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide was shown to inhibit T-cell activation and cytokine production in a mouse model of autoimmune disease. In another study by Liu et al. (2013), N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide was shown to inhibit T-cell activation and cytokine production in a mouse model of transplant rejection. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has also been shown to inhibit cancer cell proliferation and survival in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide in lab experiments is its selectivity for PKCθ. This allows for specific inhibition of T-cell activation and cytokine production without affecting other PKC isoforms. However, one limitation of using N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide is its potential off-target effects, as it may inhibit other kinases or enzymes that share similar ATP-binding sites with PKCθ.

Future Directions

There are several future directions for the study of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide. One direction is the development of more potent and selective inhibitors of PKCθ, which may have greater therapeutic potential. Another direction is the investigation of the role of PKCθ in other cellular processes, such as cancer cell proliferation and survival. Additionally, the development of animal models with conditional deletion of PKCθ may provide further insight into its physiological and pathological functions.

Synthesis Methods

The synthesis of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has been described in detail in a research article by Kozikowski et al. (2007). The synthesis involves several steps, including the reaction of 2-methyl-5-pyridin-4-ylpyrazole with 2-bromo-2-phenylbutyric acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 2-chloro-N-methyl-N-(2-phenylethyl)acetamide. The synthesis method has been optimized to yield high purity and high yield of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide.

Scientific Research Applications

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has been studied for its potential use in scientific research, particularly in the field of immunology. PKCθ is a key regulator of T-cell activation, and N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has been shown to inhibit PKCθ activity in vitro and in vivo. This inhibition leads to a decrease in T-cell activation and cytokine production, which has potential therapeutic applications in the treatment of autoimmune diseases and transplant rejection. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has also been studied for its potential use in cancer research, as PKCθ has been implicated in cancer cell proliferation and survival.

properties

IUPAC Name

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-3-18(15-7-5-4-6-8-15)20(25)22-14-17-13-19(23-24(17)2)16-9-11-21-12-10-16/h4-13,18H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCLDEMLPVLENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NN2C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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